1-(2-Acetylcyclohexyl)propan-2-one
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Overview
Description
1-(2-Acetylcyclohexyl)propan-2-one is an organic compound with the molecular formula C11H18O2 It is characterized by a cyclohexane ring substituted with an acetyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetylcyclohexyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-acetylcyclohexanone can then undergo a Claisen condensation with propan-2-one to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by Claisen condensation. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetylcyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Acetylcyclohexyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Acetylcyclohexyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: A precursor in the synthesis of 1-(2-Acetylcyclohexyl)propan-2-one.
Cyclohexanone: A structurally related compound with similar reactivity.
Propan-2-one (Acetone): Shares the propan-2-one moiety with the target compound.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with both acetyl and propan-2-one functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61764-79-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-acetylcyclohexyl)propan-2-one |
InChI |
InChI=1S/C11H18O2/c1-8(12)7-10-5-3-4-6-11(10)9(2)13/h10-11H,3-7H2,1-2H3 |
InChI Key |
NIYSBLXXHXZFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC1C(=O)C |
Origin of Product |
United States |
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